N-(5-chloro-2-methoxyphenyl)-2-(2-methoxyphenoxy)butanamide
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(2-methoxyphenoxy)butanamide is a useful research compound. Its molecular formula is C18H20ClNO4 and its molecular weight is 349.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.1080858 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities and Chemical Synthesis
N-(5-chloro-2-methoxyphenyl)-2-(2-methoxyphenoxy)butanamide is a compound of interest due to its structural complexity and potential biological activities. Research has focused on the design, synthesis, and evaluation of derivatives of this compound for various biological applications. One study involved the synthesis of a series of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide compounds. These compounds were prepared through a multi-step synthesis involving the conversion of various organic acids into esters, hydrazides, 5-substituted-1,3,4-oxadiazol-2-thiols, and finally, the target compounds. The synthesized compounds were characterized using NMR, IR, and mass spectral data, and evaluated for their lipoxygenase enzyme inhibitory activities, demonstrating moderately good activities compared to the reference standard Baicalein (Aziz‐ur‐Rehman et al., 2016).
Antimicrobial and Anticancer Properties
Another aspect of research on related compounds includes investigations into their antimicrobial and anticancer properties. A study highlighted the synthesis and characterization of N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide, which exhibited significant antimicrobial activity. The compound demonstrated in vitro anticancer activity against lung carcinoma cell lines, showing comparable activity to the standard anticancer drug, vincristine. Furthermore, it exhibited antileishmanial activity and good inhibitory activity against urease enzyme. This study underscores the potential of such compounds in developing new therapeutic agents with minimal effects on normal cell lines (M. Sirajuddin et al., 2015).
Renewable Thermosetting Resin Derived from Eugenol
Research on renewable resources has led to the development of a thermosetting resin derived from eugenol, indicating the potential of this compound derivatives in material science. This resin exhibits high thermal stability and is suitable for maritime environments, showcasing the versatility of compounds derived from this chemical structure in applications beyond pharmaceuticals (B. Harvey et al., 2014).
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-methoxyphenoxy)butanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-4-14(24-17-8-6-5-7-16(17)23-3)18(21)20-13-11-12(19)9-10-15(13)22-2/h5-11,14H,4H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRPUSLANFBQCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)Cl)OC)OC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.